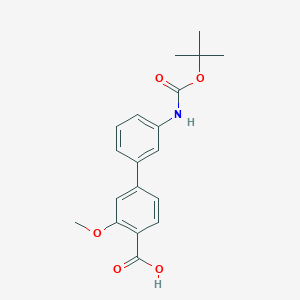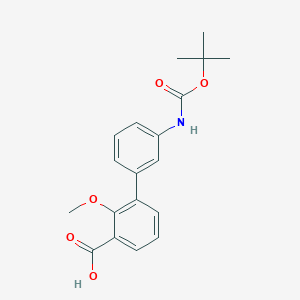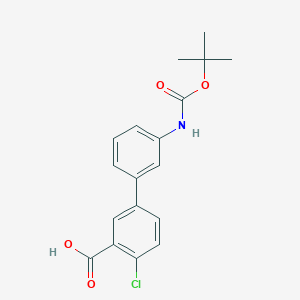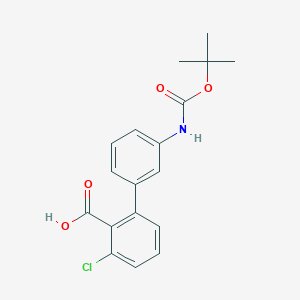
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% (hereafter referred to as BAPA-95) is an organic compound with a wide range of uses in the scientific and medical research fields. BAPA-95 is an important building block in the synthesis of a variety of compounds, and has been used in research applications ranging from drug development to environmental studies. BAPA-95 is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
BAPA-95 has been used in a wide variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, including drugs, pesticides, and other organic molecules. BAPA-95 has also been used in environmental studies, as it can be used to detect and quantify various organic compounds in water and soil samples. Furthermore, BAPA-95 has been used in the development of new drugs, as it can be used to study the biochemical and physiological effects of various compounds.
Mécanisme D'action
BAPA-95 is an organic compound that is capable of binding to a variety of molecules, including proteins and enzymes. BAPA-95 binds to these molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The binding of BAPA-95 to these molecules can affect the activity of the molecule, and can therefore affect the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
BAPA-95 has been used to study the biochemical and physiological effects of various compounds. BAPA-95 has been shown to affect the activity of enzymes, proteins, and other molecules, and can therefore affect the biochemical and physiological effects of the compound. For example, BAPA-95 has been used to study the effects of drugs on the body, as well as the effects of environmental pollutants on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BAPA-95 in laboratory experiments has many advantages. BAPA-95 is a stable compound, is inexpensive, and is easy to synthesize. Furthermore, BAPA-95 can be used to study the biochemical and physiological effects of various compounds. However, there are also some limitations to the use of BAPA-95 in laboratory experiments. BAPA-95 is not soluble in water, and therefore it must be used in organic solvents. Furthermore, BAPA-95 can bind to a variety of molecules, and therefore it can interfere with the activity of the molecules it binds to.
Orientations Futures
There are many potential future directions for the use of BAPA-95 in scientific research. BAPA-95 could be used in the development of new drugs, as it can be used to study the biochemical and physiological effects of various compounds. BAPA-95 could also be used in environmental studies, as it can be used to detect and quantify various organic compounds in water and soil samples. Furthermore, BAPA-95 could be used to study the effects of various compounds on the activity of enzymes, proteins, and other molecules. Finally, BAPA-95 could be used to study the effects of various compounds on the body, such as the effects of drugs and environmental pollutants.
Méthodes De Synthèse
BAPA-95 is synthesized using a two-step reaction. The first step involves the reaction of 3-bromo-4-chloro-2-methoxybenzoic acid (BCMA) with 4-aminophenol (4-AP) in an aqueous solution. The reaction is catalyzed by an acidic catalyst, such as hydrochloric acid, and produces a product with a yield of 95%. The second step involves the reaction of the product with a tert-butyloxycarbonyl (Boc) group. This reaction is also catalyzed by an acidic catalyst and produces BAPA-95 with a yield of 95%.
Propriétés
IUPAC Name |
2-methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-7-5-6-12(10-14)13-8-9-15(17(21)22)16(11-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSMUXUDPDANIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)
![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)










